molecular formula C8H6Cl2N4O2 B2583785 ethyl 2,6-dichloro-9H-purine-8-carboxylate CAS No. 2089972-52-9

ethyl 2,6-dichloro-9H-purine-8-carboxylate

Cat. No. B2583785
CAS RN: 2089972-52-9
M. Wt: 261.06
InChI Key: ALDFCVOYZYHPND-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-9H-purine-8-carboxylate is a chemical compound with the molecular formula C8H6Cl2N4O2 . It has a molecular weight of 261.07 . The compound is typically stored at a temperature of 4 degrees Celsius .

Physical and Chemical Properties The compound is a powder in its physical form . Its InChI code is 1S/C8H6Cl2N4O2/c1-2-16-7(15)6-11-3-4(9)12-8(10)14-5(3)13-6/h2H2,1H3,(H,11,12,13,14) .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

The compound 2,6-Dichloropurine has been used in Suzuki-Miyaura cross-coupling reactions with arylboronic acids in water-acetonitrile . This suggests that “ethyl 2,6-dichloro-9H-purine-8-carboxylate” could potentially be used in similar cross-coupling reactions.

Direct Regioselective C-H Cyanation of Purines

A direct regioselective C-H cyanation of purines has been developed . This process involves a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H). The cyanation occurred on the electron-rich imidazole motif of purines, affording 8-cyanated purine derivatives . This suggests that “ethyl 2,6-dichloro-9H-purine-8-carboxylate” could potentially be used in similar cyanation reactions.

Synthesis of Purine Derivatives

Purine derivatives bearing a cyano group on their framework have received a great deal of attention due to their biological activities such as antimalarial activity . They also serve as T. brucei’s cysteine protease inhibitors to cure the Human African trypanosomiasis . This suggests that “ethyl 2,6-dichloro-9H-purine-8-carboxylate” could potentially be used in the synthesis of purine derivatives with similar biological activities.

Synthesis of 8-Cyanopurines

The cyanation of less reactive 2-chloropurines required harsh reaction conditions . Similarly, 8-cyanopurines were prepared from the corresponding 8-halopurines through a 3/4-step traditional protocol involving swapping the bromine to a more electronegative fluorine . This suggests that “ethyl 2,6-dichloro-9H-purine-8-carboxylate” could potentially be used in the synthesis of 8-cyanopurines.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2,6-dichloro-7H-purine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N4O2/c1-2-16-7(15)6-11-3-4(9)12-8(10)14-5(3)13-6/h2H2,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDFCVOYZYHPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2,6-dichloro-9H-purine-8-carboxylate

CAS RN

2089972-52-9
Record name ethyl 2,6-dichloro-9H-purine-8-carboxylate
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